5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole
Overview
Description
5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole is an aromatic heterocyclic compound that contains both chlorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole involves the reaction of 5-chloro-2-aminophenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Chloro-2-(4-aminophenyl)-1,3-benzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzoxazole ring.
Scientific Research Applications
5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(4-aminophenyl)-1,3-benzoxazole: A reduced form of the compound with an amino group instead of a nitro group.
2-(4-Nitrophenyl)-1,3-benzoxazole: A similar compound without the chlorine atom.
5-Bromo-2-(4-nitrophenyl)-1,3-benzoxazole: A similar compound with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole is unique due to the presence of both chlorine and nitro functional groups, which can influence its reactivity and potential applications. The combination of these groups can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.
Properties
IUPAC Name |
5-chloro-2-(4-nitrophenyl)-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-9-3-6-12-11(7-9)15-13(19-12)8-1-4-10(5-2-8)16(17)18/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBHCEMIKHAGFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286069 | |
Record name | 5-Chloro-2-(4-nitrophenyl)benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.66 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893-18-5 | |
Record name | 5-Chloro-2-(4-nitrophenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(4-nitrophenyl)benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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